molecular formula C21H17ClN2O5 B302349 methyl 2-chloro-4-{5-[2-(4-methoxybenzoyl)carbohydrazonoyl]-2-furyl}benzoate

methyl 2-chloro-4-{5-[2-(4-methoxybenzoyl)carbohydrazonoyl]-2-furyl}benzoate

Cat. No.: B302349
M. Wt: 412.8 g/mol
InChI Key: IFGNMMDUDYVKKQ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a benzoate ester, and a hydrazinylidene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-{5-[2-(4-methoxybenzoyl)carbohydrazonoyl]-2-furyl}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoate ester: This step involves esterification reactions, often using methanol and a suitable acid catalyst.

    Formation of the hydrazinylidene moiety: This step involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-chloro-4-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-{5-[2-(4-methoxybenzoyl)carbohydrazonoyl]-2-furyl}benzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with proteins, affecting their function. The furan ring and benzoate ester contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate
  • Methyl 2-chloro-4-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

Uniqueness

The unique combination of functional groups in methyl 2-chloro-4-{5-[2-(4-methoxybenzoyl)carbohydrazonoyl]-2-furyl}benzoate sets it apart from other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H17ClN2O5

Molecular Weight

412.8 g/mol

IUPAC Name

methyl 2-chloro-4-[5-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C21H17ClN2O5/c1-27-15-6-3-13(4-7-15)20(25)24-23-12-16-8-10-19(29-16)14-5-9-17(18(22)11-14)21(26)28-2/h3-12H,1-2H3,(H,24,25)/b23-12+

InChI Key

IFGNMMDUDYVKKQ-FSJBWODESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl

Origin of Product

United States

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